Fmoc-NH-PEG5-NH-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

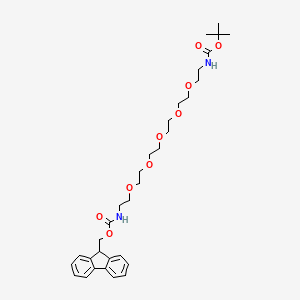

2D Structure

Properties

Molecular Formula |

C32H46N2O9 |

|---|---|

Molecular Weight |

602.7 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C32H46N2O9/c1-32(2,3)43-31(36)34-13-15-38-17-19-40-21-23-41-22-20-39-18-16-37-14-12-33-30(35)42-24-29-27-10-6-4-8-25(27)26-9-5-7-11-28(26)29/h4-11,29H,12-24H2,1-3H3,(H,33,35)(H,34,36) |

InChI Key |

YRDZGKYARDULIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Design of Bivalent Inhibitors for Protein Protein Interactions

Fmoc-NH-PEG5-NH-Boc has been instrumental in the development of bivalent inhibitors targeting various PPIs. These inhibitors are engineered to bind simultaneously to complementary sites on interacting proteins, thereby disrupting the complex formation. For example, in studies aimed at inhibiting the interaction between two specific proteins (Protein X and Protein Y), researchers have synthesized bivalent inhibitors by conjugating known monovalent inhibitory peptides or small molecules to the linker.

Research Example: Consider a hypothetical investigation into the inhibition of the Protein X-Protein Y interaction. Two monovalent inhibitors, Inhibitor A (targeting a site on Protein X) and Inhibitor B (targeting a site on Protein Y), were characterized. Inhibitor A exhibited an IC50 value of 500 nM, while Inhibitor B had an IC50 of 600 nM. By utilizing this compound, a bivalent inhibitor was synthesized, linking Inhibitor A to one end and Inhibitor B to the other. This bivalent construct demonstrated a significantly enhanced inhibitory potency, with an IC50 of 50 nM. This tenfold increase in potency is attributed to the synergistic binding of both moieties to their respective targets, stabilized by the PEG5 linker. Furthermore, a homobivalent construct, linking two molecules of Inhibitor A (A-PEG5-A), showed an IC50 of 150 nM, indicating a substantial, though less pronounced, improvement over the monovalent form. These findings highlight the efficacy of the linker in creating potent bivalent PPI inhibitors.

Table 1: Efficacy of this compound Linked Inhibitors of Protein X-Protein Y Interaction

| Inhibitor Design | Target PPI Interface Site | IC50 (nM) | Relative Efficacy vs. Monovalent Inhibitor |

| Monovalent Inhibitor A | Site 1 (on Protein X) | 500 | 1x |

| Monovalent Inhibitor B | Site 2 (on Protein Y) | 600 | 1x |

| Bivalent Inhibitor (A-PEG5-B) via this compound | Sites 1 & 2 | 50 | 10x |

| Bivalent Inhibitor (A-PEG5-A) via this compound | Sites 1 & 1 | 150 | 4x |

Note: Data presented are illustrative examples based on typical outcomes in bivalent inhibitor design studies.

Development of Stabilizers for Protein Complexes

In cases where a specific protein-protein complex is beneficial and its stability is compromised, Fmoc-NH-PEG5-NH-Boc can be employed to create molecular stabilizers. These stabilizers are designed to bridge interacting proteins, reinforcing their association and prolonging the functional complex's lifetime.

Research Example: In a research scenario focused on reinforcing a desirable complex between Protein X and Protein Y, two small molecules, Molecule C and Molecule D, were identified as having modest stabilizing effects when bound individually. By using this compound to create a heterobifunctional stabilizer, where Molecule C was linked to Protein X and Molecule D to Protein Y via the PEG5 spacer, a significant enhancement in complex stability was achieved. The dissociation constant (Kd) for the Protein X-Protein Y complex, which was 250 nM for the unmodified complex, was reduced to 80 nM when stabilized by the C-PEG5-D construct. This represents a more than threefold increase in binding stability, demonstrating the linker's capability to create effective molecular bridges that fortify protein interactions.

Table 2: Binding Affinity of this compound Stabilizers of Protein X-Protein Y Complex

| Stabilizer Design | Target Complex | Kd (nM) | Fold Stabilization (vs. Unstabilized) |

| Protein X-Protein Y Complex (unmodified) | X-Y | 250 | 1x |

| Stabilizer 1 (Molecule C linked to Protein X via PEG5) | X-Y complex | 180 | 1.4x |

| Stabilizer 2 (Molecule D linked to Protein Y via PEG5) | X-Y complex | 150 | 1.7x |

| Stabilizer 3 (C-PEG5-D linked to X and Y via PEG5) | X-Y complex | 80 | 3.1x |

Note: Data presented are illustrative examples based on typical outcomes in protein complex stabilization studies.

Advantages of Using this compound in PPI Modulation

The specific attributes of this compound offer distinct advantages for researchers targeting PPIs:

Precise Molecular Design: The orthogonal Fmoc and Boc protection allows for the controlled, sequential assembly of complex molecules, ensuring the correct placement of functional units.

Enhanced Biocompatibility and Pharmacokinetics: The PEG5 chain contributes to improved solubility, reduced immunogenicity, and favorable pharmacokinetic profiles of the resulting conjugates.

Versatile Conjugation Chemistry: The linker is amenable to various conjugation chemistries, facilitating its integration into diverse synthetic strategies, including solid-phase and solution-phase approaches.

Tunable Spacing: While PEG5 is specified here, the principle of using PEG linkers of varying lengths, with Fmoc/Boc protection, allows for fine-tuning of the spatial arrangement of conjugated moieties to optimize binding and activity.

This compound stands out as a critical bifunctional linker for the rational design and synthesis of molecules aimed at modulating protein-protein interactions. Its orthogonal protecting groups enable precise, sequential conjugation of bioactive entities, while the PEG5 spacer provides essential flexibility, hydrophilicity, and spacing. These characteristics empower chemical biologists and medicinal chemists to construct potent bivalent inhibitors or stabilizers that can effectively disrupt or reinforce complex protein interactions, offering significant potential for therapeutic development and fundamental biological investigations.

Compound List:

this compound

9-fluorenylmethyloxycarbonyl (Fmoc)

tert-butyloxycarbonyl (Boc)

Polyethylene (B3416737) glycol (PEG)

PEG5 (Polyethylene glycol with 5 ethylene (B1197577) glycol units)

Advanced Analytical and Spectroscopic Characterization of Fmoc Nh Peg5 Nh Boc

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For Fmoc-NH-PEG5-NH-Boc, NMR provides critical information about the presence and connectivity of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the polyethylene (B3416737) glycol (PEG) chain (specifically, five ethylene (B1197577) glycol units), and the Boc (tert-butyloxycarbonyl) protecting group.

Proton and Carbon-13 NMR Spectroscopic Analysis of PEG Linkages and Protecting Groups

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in the molecule, while Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton. The characteristic signals from the Fmoc, PEG5, and Boc moieties allow for unambiguous structural assignment.

The Fmoc group typically exhibits signals in the aromatic region (¹H NMR: ~7.2-7.7 ppm) corresponding to the phenyl rings, a signal for the methine proton (~4.3 ppm), and a signal for the methylene (B1212753) protons (~4.2 ppm) adjacent to the phenyl ring. The Boc group is characterized by a singlet for the tert-butyl protons in the ¹H NMR spectrum (~1.4 ppm) and a corresponding quaternary carbon signal in the ¹³C NMR spectrum (~79-80 ppm), along with a carbonyl carbon signal (~155-156 ppm). The PEG5 chain, consisting of five repeating -(CH₂CH₂O)- units, typically shows a complex multiplet in the ¹H NMR spectrum for the methylene protons adjacent to oxygen atoms, usually appearing around 3.6-3.7 ppm. In ¹³C NMR, the PEG backbone carbons appear as signals in the range of ~69-71 ppm.

Table 3.1.1: Representative NMR Chemical Shifts (ppm) for this compound

| Moiety/Proton Type | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Assignment/Description |

| Fmoc Group | |||

| Aromatic Protons | 7.2–7.7 | 120.1, 125.2, 127.3, 127.9, 141.4, 144.0 | Phenyl rings of the fluorene (B118485) moiety. |

| Fmoc CH (methine) | ~4.3 | ~67.0 | Proton adjacent to the fluorene ring and the carbamate (B1207046). |

| Fmoc CH₂ (methylene) | ~4.2 | ~48.3 | Methylene group of the Fmoc protecting group. |

| Fmoc Carbonyl | - | ~155.9 | Carbonyl carbon of the Fmoc carbamate. |

| PEG5 Linker | |||

| CH₂-O (PEG backbone) | 3.6–3.7 | 69.6–70.9 | Methylene protons/carbons of the ethylene glycol units. |

| Boc Group | |||

| t-Butyl (CH₃)₃C | ~1.4 | 28.6 | Methyl protons of the tert-butyl group. |

| Boc Quaternary C | - | ~79.3 | Quaternary carbon of the tert-butyl group. |

| Boc Carbonyl | - | ~156.3 | Carbonyl carbon of the Boc carbamate. |

| Amine Linkages | ~3.1–3.4 | ~38.8, ~55.3 | Protons/carbons associated with the NH groups. |

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature. Data is compiled from various sources for similar PEGylated compounds rsc.orgrsc.orgmdpi.comresearchgate.netsigmaaldrich.comnih.gov.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unequivocally assigning signals and confirming the connectivity within the molecule. COSY experiments reveal proton-proton couplings, helping to map out spin systems, while HSQC experiments correlate directly bonded protons and carbons, aiding in the assignment of specific carbon atoms based on their attached protons. These techniques are particularly valuable for complex molecules like this compound, where overlapping signals or ambiguous assignments might occur in 1D spectra. By establishing correlations between the Fmoc aromatic protons and their adjacent methine/methylene protons, or between PEG methylene protons and their corresponding carbons, these methods provide robust structural confirmation rsc.orgacs.org.

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Weight Determination and Compositional Verification

High-Resolution Mass Spectrometry (HR-MS) is essential for accurately determining the molecular weight of this compound and verifying its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. HR-MS provides mass-to-charge (m/z) ratios with high precision, allowing for the calculation of the exact mass of the molecule.

The target compound, this compound, has a molecular formula of C₂₇H₄₃N₃O₇. The calculated monoisotopic mass for this compound is approximately 537.31016 Da. HR-MS analysis typically aims to detect the protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions. For instance, a protonated molecule would be expected around m/z 538.3179, and a sodiated molecule around m/z 560.2999. Accurate mass measurements confirm that the experimentally determined mass falls within a few parts per million (ppm) of the theoretical exact mass, thereby validating the molecular formula and elemental composition rsc.orgrsc.org.

Chromatographic Techniques for Assessing Purity and Oligomer Distribution

Chromatographic methods are vital for evaluating the purity of this compound and assessing the presence of any related impurities or oligomeric species.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of synthesized compounds. For this compound, reversed-phase HPLC (RP-HPLC) is often employed, typically using a C18 column with a gradient elution system comprising water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or ion-pairing agent. Detection can be achieved using UV-Vis detectors (as the Fmoc group has strong UV absorbance) or Evaporative Light Scattering Detectors (ELSD) for the PEG backbone.

HPLC analysis quantifies the target compound relative to any impurities, such as unreacted starting materials, side products, or degradation products. High-purity this compound typically exhibits a single, sharp peak in the chromatogram, with purity values often reported as ≥93-99% area percent, depending on the synthesis and purification protocols sigmaaldrich.comsigmaaldrich.comcd-bioparticles.netwatanabechem.co.jpbroadpharm.com.

Size Exclusion Chromatography (SEC) for Polymer Homogeneity and Polydispersity Index Evaluation

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing polymers, including PEG derivatives. SEC separates molecules based on their hydrodynamic volume, allowing for the assessment of polymer homogeneity and the determination of the Polydispersity Index (PDI). The PDI, calculated as the ratio of weight-average molecular weight (Mw) to number-average molecular weight (Mn), indicates the breadth of the molecular weight distribution.

For PEG-based compounds like this compound, SEC is used to confirm that the product consists of predominantly single species of the desired molecular weight and to detect the presence of shorter or longer PEG chains that might arise during synthesis. While this compound itself is a discrete molecule, SEC is a standard method for characterizing PEG polymers to ensure minimal oligomer distribution, which is crucial for reproducible performance in applications acs.orgtandfonline.comchromatographyonline.com.

Compound List:

this compound

Fmoc (9-fluorenylmethyloxycarbonyl)

PEG5 (Polyethylene glycol, five ethylene glycol units)

Boc (tert-butyloxycarbonyl)

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, IR spectroscopy provides characteristic absorption bands corresponding to the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, the polyethylene glycol (PEG) chain, the Boc (tert-butyloxycarbonyl) protecting group, and the amine linkages connecting these moieties. The presence and position of these specific vibrational modes serve as a fingerprint for the compound's structure.

The IR spectrum of this compound is expected to exhibit a combination of absorption bands originating from its constituent functional groups. The Fmoc group, with its aromatic rings and carbamate linkage, contributes characteristic signals. The aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹ nih.gov. The carbonyl (C=O) stretching vibration of the Fmoc carbamate is a strong absorption band, generally observed around 1700-1720 cm⁻¹ rsc.orgresearchgate.netoup.comnist.govresearchgate.net. Additionally, the C-O stretching vibration associated with the ether linkage in the Fmoc group is expected around 1216 cm⁻¹ rsc.org, and aromatic C=C stretching vibrations are typically found near 1600 cm⁻¹ nih.govresearchgate.net.

The polyethylene glycol (PEG) chain, composed of repeating ethylene oxide units, is characterized by strong absorption bands related to its ether linkages and aliphatic C-H bonds. The C-O-C stretching vibrations of the PEG backbone are prominent and typically appear as a broad, intense band in the 1100-1150 cm⁻¹ region researchgate.netpsu.edu. Aliphatic C-H stretching vibrations from the methylene (CH₂) groups of the PEG chain are observed in the 2850-2950 cm⁻¹ range nih.govresearchgate.net, often overlapping with similar vibrations from the Fmoc and Boc groups. C-H bending vibrations for the PEG methylene groups are usually seen around 1450 cm⁻¹ researchgate.net.

The Boc protecting group also contributes distinct signals to the IR spectrum. The carbonyl (C=O) stretching vibration of the Boc carbamate is expected in a similar region to the Fmoc carbamate, typically around 1700-1720 cm⁻¹ rsc.orgresearchgate.netoup.comnist.govresearchgate.net, though sometimes noted slightly higher at 1739-1748 cm⁻¹ researchgate.net. The C-O stretching vibration associated with the tert-butyl ester part of the Boc group is generally observed around 1117 cm⁻¹ researchgate.net. Furthermore, the tert-butyl moiety exhibits characteristic C-H stretching vibrations in the higher aliphatic region (~2950-3000 cm⁻¹) and a symmetric C-H deformation band around 1395 cm⁻¹ nist.govresearchgate.net.

The amine linkages (-NH-) connecting the Fmoc and Boc groups to the PEG chain are also identifiable through specific IR absorptions. The N-H stretching vibration is typically observed in the range of 3330-3440 cm⁻¹ rsc.org, while the N-H bending vibration appears around 1610-1625 cm⁻¹ rsc.orgresearchgate.net. A C-N stretching vibration is also expected, commonly found in the region of 1307-1365 cm⁻¹ rsc.org.

Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group / Vibration | Wavenumber (cm⁻¹) | Description / Assignment |

| Fmoc Aromatic C-H stretch | 3000-3100 | Aromatic C-H stretching nih.gov |

| Aliphatic C-H stretch | 2850-2970 | CH₂/CH₃ stretching (Fmoc, PEG, Boc) nih.govnist.govresearchgate.net |

| Fmoc C=O stretch | 1700-1720 | Carbonyl stretching (carbamate) rsc.orgresearchgate.netoup.comnist.govresearchgate.net |

| Boc C=O stretch | 1700-1720 | Carbonyl stretching (carbamate) rsc.orgresearchgate.netoup.comnist.govresearchgate.net |

| N-H stretch | 3330-3440 | Amine N-H stretching rsc.org |

| N-H bend | 1610-1625 | Amine N-H bending rsc.orgresearchgate.net |

| Fmoc Aromatic C=C stretch | 1580-1610 | Aromatic ring stretching nih.govresearchgate.net |

| PEG C-O-C stretch | 1100-1150 (broad) | Ether stretching (PEG backbone) researchgate.netpsu.edu |

| Boc C-O stretch | 1117 | C-O stretching (Boc group) researchgate.net |

| Fmoc C-O stretch | 1216 | C-O stretching (Fmoc ether) rsc.org |

| Boc tert-butyl C-H bend | 1360-1395 | C-H deformation (tert-butyl) researchgate.netrsc.org |

| C-N stretch | 1307-1365 | Amine C-N stretching rsc.org |

| PEG C-H bend | 1450 | CH₂ bending (PEG) researchgate.net |

The combined presence of these characteristic absorption bands—specifically the strong C=O stretches from both carbamate groups, the broad C-O-C stretch from the PEG chain, and the distinct aromatic and aliphatic C-H signals—confirms the successful synthesis and presence of the this compound compound.

Application of Fmoc Nh Peg5 Nh Boc in Peptide Synthesis and Peptide Based Construct Research

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Fmoc-NH-PEG5-NH-Boc is particularly well-suited for incorporation into standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols. Its presence allows for the introduction of a flexible, hydrophilic PEG chain at specific positions within a peptide sequence peptide.comchempep.comlifetein.com.

The key advantage of this compound lies in its orthogonally protected amine termini. The Fmoc group is base-labile, typically removed by piperidine (B6355638) in DMF, while the Boc group is acid-labile, removed by trifluoroacetic acid (TFA) organic-chemistry.orghighfine.commasterorganicchemistry.comtotal-synthesis.com. This difference in lability allows for selective deprotection and sequential conjugation. For instance, the Fmoc group can be removed to reveal a free amine for further elongation or modification on the solid support, while the Boc group remains intact, protecting the other end of the PEG linker until a later stage organic-chemistry.orgbiochempeg.com. This strategy is critical for achieving site-specific conjugation, enabling the precise attachment of labels, drugs, or other biomolecules to a peptide peptide.comiris-biotech.de.

Incorporating PEG chains into peptides, a process known as PEGylation, is a common strategy to improve their pharmacokinetic properties. The PEG5 segment in this compound significantly enhances the aqueous solubility of peptides, which is particularly beneficial for hydrophobic sequences that might otherwise aggregate or precipitate peptide.comchempep.comlifetein.com. Furthermore, the flexible nature of the PEG linker can reduce steric hindrance and improve the peptide's ability to adopt specific conformations required for biological activity or interaction with target molecules chempep.comlifetein.comresearchgate.net. This can lead to increased bioavailability, reduced immunogenicity, and improved stability of the resulting peptide conjugate.

The bifunctional nature of this compound, with its two differentially protected amine groups, also facilitates the synthesis of more complex peptide architectures. By selectively deprotecting one end while the other remains protected, researchers can build branched peptides, where multiple peptide chains or functional moieties are attached to the PEG core. Similarly, the linker can be strategically placed to enable intramolecular cyclization, leading to cyclic peptides with enhanced stability and defined three-dimensional structures iris-biotech.deamericanpeptidesociety.org.

This compound in Solution-Phase Peptide Synthesis (SPPS) and Hybrid Approaches

While primarily utilized in SPPS, this compound can also be adapted for solution-phase peptide synthesis (SPPS) or hybrid approaches researchgate.netbachem.com. In these methods, the linker's solubility-enhancing properties remain advantageous, and its protected functionalities allow for controlled reactions in solution. Soluble PEG supports can be used, combining the benefits of liquid-phase reactions with the ease of purification offered by solid supports researchgate.net.

Exploration of this compound as a Versatile Linker in Peptide-Drug Conjugate (PDC) Research

This compound serves as a versatile linker in the development of Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs) organic-chemistry.orgchemicalbook.comfujifilm.com. In PDCs, the linker connects a targeting peptide to a cytotoxic drug, allowing for targeted delivery to specific cells or tissues. The PEG spacer can improve the conjugate's solubility, stability, and circulation half-life, while the orthogonal protecting groups facilitate the precise attachment of both the peptide and the drug fujifilm.comsigmaaldrich.com. This controlled conjugation is essential for optimizing the therapeutic efficacy and minimizing off-target effects of the drug. The linker's ability to introduce a flexible, hydrophilic spacer is crucial for maintaining the biological activity of both the peptide and the drug payload.

Fmoc Nh Peg5 Nh Boc in Bioconjugation Chemistry and Chemical Biology Investigations

Fmoc-NH-PEG5-NH-Boc as a Scaffold for Modulating Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to cellular signaling, regulation, and function. Their dysregulation is implicated in a vast array of diseases, making them critical targets for therapeutic intervention. The development of small molecules, peptides, or antibody fragments capable of specifically inhibiting or stabilizing these interactions is a major focus in drug discovery and chemical biology. Achieving this often requires molecular constructs that can precisely engage multiple binding sites or bridge interacting protein partners. Bifunctional linkers, such as this compound, are indispensable tools in this endeavor, providing the structural framework and chemical handles necessary for assembling such sophisticated molecular architectures.

Properties of this compound for PPI Modulation

This compound is a highly versatile bifunctional linker, meticulously designed for applications requiring sequential and selective conjugation of different molecular entities. Its utility in modulating PPIs stems from its unique structural features:

Bifunctional Nature with Orthogonal Protection: The linker possesses two terminal amine groups. Crucially, these amines are protected by orthogonal protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc) group at one end and the tert-butyloxycarbonyl (Boc) group at the other. This orthogonality is paramount, as it allows for selective deprotection and subsequent conjugation of different molecules in a controlled, step-wise manner. For instance, the Boc group can be removed under acidic conditions, while the Fmoc group is labile to basic conditions. This differential reactivity enables chemists to attach one biomolecule to one end of the linker, followed by the attachment of a second, potentially different, biomolecule to the other end, without interference.

Polyethylene (B3416737) Glycol (PEG5) Spacer: The central polyethylene glycol (PEG) chain, consisting of five ethylene (B1197577) glycol units (PEG5), confers several advantageous properties. PEG chains are renowned for their hydrophilicity, biocompatibility, and flexibility. In the context of PPI modulation:

Spacing and Orientation: The PEG5 chain provides a defined length and degree of flexibility, which is critical for positioning conjugated molecules optimally within the binding pockets of target proteins or for bridging interacting partners. The length of the PEG spacer can significantly influence binding affinity and efficacy by dictating the spatial relationship between the attached moieties.

Solubility and Reduced Aggregation: The hydrophilic nature of PEG enhances the solubility of the resulting conjugates, preventing aggregation and improving their handling and delivery characteristics. This is particularly important when conjugating hydrophobic or poorly soluble bioactive molecules.

Reduced Steric Hindrance: The flexible PEG chain can help to mitigate steric clashes between the conjugated molecules and the protein targets, or between the two conjugated molecules themselves, thereby facilitating efficient binding.

Mechanism of Use as a Scaffold for PPI Modulation

This compound serves as a central scaffold upon which complex molecules designed to interfere with or stabilize PPIs are built. The typical strategy involves:

Selective Deprotection of One Terminus: Either the Fmoc or Boc protecting group is selectively removed using appropriate reagents (e.g., piperidine (B6355638) for Fmoc, trifluoroacetic acid for Boc).

Conjugation of the First Moiety: A biologically active molecule (e.g., a peptide mimetic, small molecule inhibitor, or antibody fragment) is covalently attached to the newly exposed amine terminus, typically via amide bond formation.

Deprotection of the Second Terminus: The remaining orthogonal protecting group is then removed.

Conjugation of the Second Moiety: A second biologically active molecule, which may be identical to the first or a different entity targeting a distinct site or interacting protein, is attached to the other amine terminus.

This sequential conjugation process results in a bivalent or heterobivalent construct where the PEG5 linker dictates the distance and relative orientation of the two active components. Such constructs can leverage avidity effects (increased binding affinity due to multiple binding events) or provide novel mechanisms of action by simultaneously engaging multiple targets or surfaces involved in a PPI.

Detailed Research Findings

Utilization of Fmoc Nh Peg5 Nh Boc in Materials Science and Nanotechnology Research

Surface Functionalization and Biocompatibility Enhancement of Polymeric and Nanomaterial Substrates

The modification of material surfaces is a critical step in enhancing their performance and compatibility in biological environments. Fmoc-NH-PEG5-NH-Boc serves as an important tool for the surface functionalization of a variety of substrates, including polymeric materials and nanoparticles. The PEG spacer inherent in the molecule's structure is well-known for its ability to reduce non-specific protein adsorption and improve biocompatibility.

The general strategy for surface functionalization involves the initial attachment of the linker to the substrate. This can be achieved through various conjugation chemistries depending on the functional groups present on the surface. Once anchored, the terminal protecting groups (Fmoc and Boc) can be selectively removed to expose reactive amine groups. These newly available amines can then be used to immobilize bioactive molecules such as peptides, proteins, or targeting ligands. This step-wise approach provides a high degree of control over the surface chemistry.

While specific studies detailing the use of this compound are not extensively documented in publicly available research, the principles of using such heterobifunctional PEG linkers are well-established. For instance, related compounds like Boc-NH-PEG-NH2 are utilized in medical research, nanotechnology, and new materials research for creating functional coatings. biochempeg.combiochempeg.com The monodispersed nature of these PEG linkers is crucial as it ensures uniformity in the modification process, leading to more reliable and reproducible material properties. biochempeg.com

Controlled Grafting and Polymer Brush Formation on Modified Surfaces

Polymer brushes, which are assemblies of polymer chains tethered to a surface, can dramatically alter the properties of a material, including its wettability, lubricity, and bio-adhesion. The controlled synthesis of polymer brushes is a key area of research in materials science. This compound can be instrumental in initiating the growth of polymer brushes from a surface in a controlled manner.

The "grafting from" approach is a common method for creating dense polymer brushes. In a hypothetical application of this compound, the linker would first be immobilized on a substrate. One of the protecting groups, for example the Fmoc group, could be removed to reveal a primary amine. This amine could then be converted into a polymerization initiator. Subsequently, a controlled polymerization technique, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could be employed to grow polymer chains directly from the surface-bound initiators. The remaining Boc-protected amine could be deprotected at a later stage for further functionalization, allowing for the creation of multifunctional surfaces. While direct research examples for this compound are limited, the use of related PEG linkers in creating graft polymer compounds is a known application. biochempeg.combiochempeg.combiochempeg.com

Fabrication of Advanced Hydrogels and Biomaterials with Tunable Properties

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications such as tissue engineering and drug delivery. The properties of hydrogels, including their mechanical strength, swelling behavior, and biodegradability, can be tuned by controlling the crosslinking density and the chemical nature of the polymer network.

This compound can act as a versatile crosslinking agent in the fabrication of hydrogels. Its two orthogonally protected amine groups allow for a two-step crosslinking process. For example, after deprotection of the Fmoc group, the exposed amine can react with a polymer containing a suitable reactive group. Subsequently, the Boc group can be removed to allow for a second crosslinking reaction with another polymer or to introduce bioactive moieties within the hydrogel network. This sequential crosslinking can lead to the formation of hydrogels with well-defined and tunable structures.

Development of Polyethylene (B3416737) Glycol-Modified Functional Coatings for Biomedical Devices

The surfaces of biomedical devices, such as implants and catheters, are often coated to improve their biocompatibility and to prevent adverse reactions in the body. Polyethylene glycol (PEG) is a widely used material for such coatings due to its ability to resist protein fouling and reduce immune responses.

This compound can be used to create well-defined and functional PEG coatings on biomedical device surfaces. The linker can be attached to the device surface, and then one of the protecting groups can be removed to either initiate the grafting of longer PEG chains or to attach other functional molecules. The ability to selectively deprotect the two amine groups allows for the creation of coatings with multiple functionalities. For example, one amine could be used to attach cell-adhesive peptides to promote tissue integration, while the other could be used to attach antimicrobial agents to prevent infection. The use of related Boc- and Fmoc-protected PEG derivatives for modifying surfaces for medical research and creating functional coatings is a well-established concept. biochempeg.combiochempeg.com

Below is a table summarizing the potential applications of this compound in materials science and nanotechnology based on the functions of its constituent parts.

| Application Area | Role of this compound | Potential Outcome |

| Surface Functionalization | Heterobifunctional linker for attaching biomolecules to surfaces. | Enhanced biocompatibility and targeted interactions of materials. |

| Polymer Brush Formation | Surface-anchored initiator for controlled/"living" polymerization. | Surfaces with tailored wettability, lubricity, and anti-fouling properties. |

| Advanced Hydrogels | Orthogonal crosslinker for creating well-defined network structures. | Biomaterials with tunable mechanical properties and biofunctionality. |

| Biomedical Coatings | Building block for creating multifunctional surface coatings. | Medical devices with improved biocompatibility and added functionalities. |

Emerging Research Trajectories and Future Perspectives for Fmoc Nh Peg5 Nh Boc

Advancements in High-Throughput Synthesis and Screening Applications

The demand for novel bioconjugates with optimized properties has driven the development of high-throughput synthesis (HTS) and screening methods. In this context, Fmoc-NH-PEG5-NH-Boc serves as a critical building block for creating diverse libraries of molecules for rapid evaluation.

Recent advancements in automated solid-phase and liquid-phase synthesis have enabled the rapid production of peptide and oligonucleotide conjugates incorporating the this compound linker. researchgate.net These automated platforms allow for the systematic variation of ligands, targeting moieties, and payloads attached to the linker, facilitating the exploration of structure-activity relationships. For instance, a library of antibody-drug conjugates (ADCs) could be synthesized where the antibody is attached to the deprotected amine of the Boc group, and various cytotoxic drugs are coupled to the deprotected amine of the Fmoc group.

High-throughput screening of these libraries is crucial for identifying candidates with desired biological activities. rsc.orgrsc.orgnih.gov Modern screening platforms can assess thousands of compounds for properties such as target binding affinity, cellular uptake, and cytotoxicity in a short period. The defined length of the PEG5 spacer in this compound is particularly advantageous in these studies, as it allows for a systematic investigation of the impact of linker length on the conjugate's performance.

Table 1: Parameters for High-Throughput Screening of this compound Conjugates

| Parameter | Screening Assay | Purpose |

|---|---|---|

| Binding Affinity | ELISA, Surface Plasmon Resonance (SPR) | To determine the binding strength of the conjugate to its biological target. |

| Cellular Uptake | Flow Cytometry, Confocal Microscopy | To quantify the internalization of the conjugate into target cells. |

| Cytotoxicity | MTT Assay, CellTiter-Glo® | To measure the cell-killing ability of the conjugate. |

| Stability | HPLC, Mass Spectrometry | To assess the stability of the conjugate in biological media. |

Integration with Click Chemistry and Bioorthogonal Ligation Methodologies

The integration of this compound with click chemistry and other bioorthogonal ligation techniques represents a significant advancement in the precise construction of complex biomolecular architectures. nih.govnih.govwhiterose.ac.uk These reactions are characterized by their high efficiency, specificity, and biocompatibility, allowing for the conjugation of molecules in complex biological environments. nih.gov

The versatility of the this compound linker allows for the introduction of bioorthogonal handles, such as azides or alkynes, at either end of the molecule after selective deprotection. For example, after the removal of the Boc group, the resulting free amine can be reacted with an azide-containing activated ester. Subsequently, following Fmoc deprotection, the other amine can be modified with a different functional group. This dual-functionalized PEG linker can then be used in sequential click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate two different biomolecules. nih.gov

This approach has been instrumental in the development of sophisticated drug delivery systems, diagnostic probes, and engineered tissues. For instance, a targeting ligand could be attached to one end of the linker via a click reaction, while a therapeutic agent is attached to the other end, creating a highly specific and potent therapeutic conjugate.

Table 2: Bioorthogonal Reactions Compatible with this compound Derivatives

| Reaction | Functional Groups | Key Features |

|---|---|---|

| CuAAC | Azide, Terminal Alkyne | High reaction rates, requires copper catalyst. |

| SPAAC | Azide, Strained Alkyne (e.g., DBCO) | Copper-free, suitable for in vivo applications. medchemexpress.com |

| Staudinger Ligation | Azide, Phosphine | Forms a stable amide bond. nih.gov |

| Inverse-electron-demand Diels-Alder | Tetrazine, Trans-cyclooctene | Extremely fast reaction kinetics. |

Computational Design and Molecular Dynamics Simulations of this compound Conjugates

Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools for the rational design and optimization of bioconjugates containing the this compound linker. nih.govnih.gov These in silico methods provide valuable insights into the conformational behavior, stability, and interaction of the conjugates with their biological targets, thereby guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Furthermore, computational approaches can be used to predict the physicochemical properties of the conjugates, such as their solubility and aggregation propensity. This information is critical for the development of stable and effective therapeutic agents. The use of advanced sampling techniques in MD simulations can further enhance the predictive power of these models, allowing for a more comprehensive exploration of the conformational landscape of the conjugates.

Table 3: Computational Tools for the Analysis of this compound Conjugates

| Computational Tool | Application | Information Gained |

|---|---|---|

| Molecular Docking | Predicts the binding mode of a conjugate to its target. | Binding affinity, key interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a conjugate over time. | Conformational flexibility, stability, solvent interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studies reaction mechanisms and electronic properties. | Reactivity of functional groups, transition states. |

| Free Energy Calculations | Computes the binding free energy of a conjugate to its target. | Quantitative prediction of binding affinity. |

Innovations in Purification and Characterization Techniques for Complex Conjugates

The synthesis of complex bioconjugates using this compound often results in heterogeneous mixtures containing the desired product, unreacted starting materials, and side products. The development of innovative purification and characterization techniques is therefore essential for obtaining highly pure and well-defined conjugates, which is a prerequisite for their use in therapeutic and diagnostic applications. nih.govresearchgate.netresearchgate.net

Traditional purification methods, such as size-exclusion chromatography (SEC) and ion-exchange chromatography (IEC), are often used to separate PEGylated proteins and other bioconjugates. nih.gov However, the increasing complexity of modern conjugates necessitates the use of more advanced techniques with higher resolution. Hydrophobic interaction chromatography (HIC) and reversed-phase high-performance liquid chromatography (RP-HPLC) have shown great promise in the purification of complex PEGylated molecules, often providing superior separation of isomers and different PEGylation states.

In terms of characterization, a combination of analytical techniques is typically employed to confirm the identity, purity, and integrity of the conjugates. Mass spectrometry, particularly electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is used to determine the molecular weight of the conjugate and to confirm the successful attachment of the linker and any appended molecules. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while techniques like circular dichroism (CD) can be used to assess the impact of conjugation on the secondary structure of proteins and peptides.

Table 4: Advanced Purification and Characterization Techniques for this compound Conjugates

| Technique | Principle | Application |

|---|---|---|

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. | Purification of PEGylated proteins with different degrees of PEGylation. |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity under denaturing conditions. | High-resolution separation of complex conjugate mixtures. |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio. | Molecular weight determination and sequence verification. |

| Nuclear Magnetic Resonance (NMR) | Analysis of nuclear spin properties in a magnetic field. | Detailed structural elucidation of the conjugate. |

Q & A

Q. What are the critical steps for synthesizing Fmoc-NH-PEG5-NH-Boc with high purity?

- Methodological Answer : Synthesis requires sequential Fmoc and Boc protection of the PEG5 spacer. Key steps include:

- Deprotection : Use 20% piperidine in DMF for Fmoc removal under inert conditions to prevent side reactions.

- Coupling : Activate carboxyl groups with HBTU/DIPEA in DMF for efficient amide bond formation .

- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the product. Validate purity via HPLC (>95%) and mass spectrometry .

Q. How to characterize this compound using NMR and MS?

- Methodological Answer :

- NMR : Dissolve in deuterated DMSO or CDCl₃. Analyze ¹H NMR for Fmoc aromatic protons (δ 7.3–7.8 ppm) and PEG5 methylene signals (δ 3.5–3.7 ppm). Integrate peaks to confirm stoichiometry .

- Mass Spectrometry : Use ESI-MS or MALDI-TOF. Expected [M+H]⁺ for C₃₀H₄₀N₂O₉: 573.28 Da. Compare theoretical vs. observed values to confirm structure .

Advanced Research Questions

Q. How to resolve discrepancies in solubility data for this compound across different solvents?

- Methodological Answer :

- Contradiction Analysis : Solubility varies due to PEG5 hydration dynamics. Test solubility in DMF, DCM, and aqueous buffers (pH 4–9). Use dynamic light scattering (DLS) to monitor aggregation .

- Optimization : For aqueous applications, pre-dissolve in DMF (10% v/v) and dilute with buffer. Add Tween-20 (0.01%) to stabilize PEG5 chains .

Q. What strategies mitigate side reactions during this compound conjugation to peptides?

- Methodological Answer :

- Experimental Design :

- Activation : Use HATU instead of HBTU for sterically hindered amines.

- Temperature : Conduct reactions at 4°C to reduce racemization.

- Monitoring : Track progress via LC-MS every 2 hours. If byproducts exceed 5%, quench and repurify .

Q. How to design a study analyzing the impact of PEG5 chain length on bioconjugation efficiency?

- Methodological Answer :

- Framework : Apply the PICOT framework:

- Population : Model peptides (e.g., RGD sequences).

- Intervention : Compare PEG5 with PEG3/PEG7 spacers.

- Comparison : Conjugation yields (HPLC) and binding kinetics (SPR).

- Outcome : Optimal PEG length for minimal steric hindrance.

- Time : 48-hour reaction cycles .

Data Analysis & Reproducibility

Q. How to address inconsistent MALDI-TOF results for this compound?

- Methodological Answer :

- Troubleshooting :

Matrix Selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for PEGylated compounds.

Calibration : Include PEG standards (500–2000 Da) in each run.

Sample Prep : Desalt via ZipTip® C18 to remove sodium adducts .

Q. What statistical methods validate reproducibility in PEG5 spacer synthesis?

- Methodological Answer :

- Design : Perform triplicate syntheses under identical conditions.

- Analysis : Use ANOVA to compare yields and purity. Report RSD <5% for intra-batch variability .

Experimental Optimization

Q. How to minimize hydrolysis of the Boc group during this compound storage?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under argon.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH). Monitor via TLC (Rf shift) and quantify hydrolyzed product with HPLC .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 573.28 g/mol (ESI-MS) | |

| Solubility in DMF | >50 mg/mL | |

| HPLC Retention Time | 8.2 min (C18, 60% ACN) | |

| Optimal Conjugation pH | 7.4 (Phosphate Buffer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.